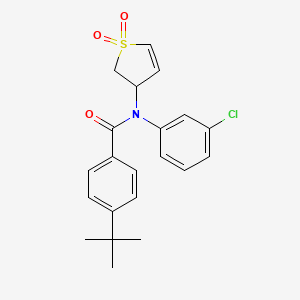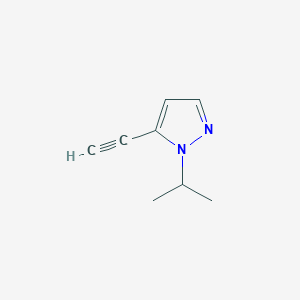
3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes that are involved in the regulation of various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves the inhibition of certain enzymes that are involved in the regulation of various physiological and pathological processes. Specifically, this compound has been shown to inhibit the activity of enzymes such as PARP, tankyrase, and CD73, which are involved in DNA repair, telomere maintenance, and immune modulation, respectively. By inhibiting these enzymes, 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can potentially modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile are dependent on the specific enzyme that is being inhibited. For example, inhibition of PARP can lead to DNA damage and cell death, while inhibition of tankyrase can lead to telomere dysfunction and cell senescence. Inhibition of CD73 can lead to immune modulation and potential anti-tumor effects. These effects have been demonstrated in several in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile in lab experiments include its potent inhibitory effects on specific enzymes, its selectivity for certain targets, and its potential therapeutic applications. However, there are also limitations to using this compound, including its toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile. These include further investigation of its specific targets and mechanisms of action, development of more potent and selective inhibitors, exploration of its potential therapeutic applications in various diseases, and evaluation of its safety and toxicity in preclinical and clinical studies. Additionally, the development of new synthetic methods and modifications to the chemical structure of this compound may lead to improved properties and increased efficacy.
Synthesemethoden
The synthesis of 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for this synthesis is 3-bromopyridine-2-carboxylic acid, which is converted into 3-bromo-2-hydroxypyridine. This intermediate is then reacted with piperidine and phosgene to form 3-(4-(2-hydroxy-3-piperidinyl)pyridin-2-yloxy)benzoyl chloride. Finally, this intermediate is reacted with sodium cyanide to form the desired product, 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile are numerous. This compound has been shown to be a potent inhibitor of certain enzymes that are involved in the regulation of various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. It has been used in several studies to investigate the role of these enzymes in disease progression and to develop potential therapeutic interventions.
Eigenschaften
IUPAC Name |
3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-16-5-2-8-21-17(16)24-15-6-9-22(10-7-15)18(23)14-4-1-3-13(11-14)12-20/h1-5,8,11,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVNSOHGCURAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)

![2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2460652.png)


![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)


![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2460660.png)

![4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2460664.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2460668.png)
